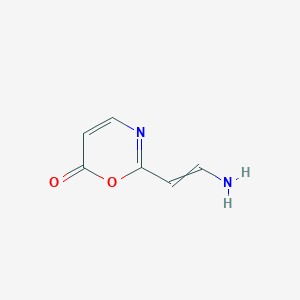

2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one

Description

Structure

3D Structure

Properties

CAS No. |

652995-61-4 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2-(2-aminoethenyl)-1,3-oxazin-6-one |

InChI |

InChI=1S/C6H6N2O2/c7-3-1-5-8-4-2-6(9)10-5/h1-4H,7H2 |

InChI Key |

APRKPTMZJKMGRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(OC1=O)C=CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One

De Novo Synthesis Strategies for the 6H-1,3-Oxazinone Core with Aminoethenyl Functionality

The formation of the 6H-1,3-oxazin-6-one ring system with the simultaneous or subsequent incorporation of the 2-(2-aminoethenyl) group requires sophisticated synthetic planning. Key strategies involve the careful selection of precursors and reaction conditions to ensure the desired regiochemistry and functionality.

Cyclization Reactions and Ring-Closure Protocols

The construction of the 6H-1,3-oxazin-6-one core often relies on cyclization reactions. While direct synthesis of the target compound is not extensively documented, analogous cyclizations provide a blueprint. For instance, the synthesis of heteroannulated 1,3-oxazin-6-ones has been achieved through a multi-step solid-phase synthesis, where the key ring closure is facilitated by microwave irradiation, significantly reducing reaction times. nih.gov The fundamental steps in such a synthesis typically involve the formation of a five-membered heterocycle, followed by acylation of an amine and subsequent ring closure to form the 1,3-oxazin-6-one structure. nih.gov

Condensation reactions represent a traditional and effective method for the synthesis of related 6H-1,2-oxazin-6-ones, which involves the reaction of 4-oxocarboxylic acids or their derivatives with hydroxylamine. researchgate.net Adapting this to the 1,3-oxazinone system would necessitate different starting materials, likely involving a three-atom component to react with a three-atom component to form the six-membered ring.

A noteworthy approach for the synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones involves a radical cascade reaction of 2-acyloxyazirines. rsc.org This method utilizes a stannyl (B1234572) radical to initiate a one-step synthesis from methyl 2-acyloxy-2H-azirine-2-carboxylates. rsc.org Although this yields a hydroxyl group at the 5-position, it demonstrates a modern approach to forming the core, which could potentially be adapted.

[3+3] cyclization reactions are also a powerful tool in heterocyclic synthesis. For example, the scandium triflate-catalyzed formal [3+3] cycloaddition of diaziridines and quinones has been used to produce benzo[e] nih.govorganic-chemistry.orgacs.orgoxadiazines in high yields. nih.gov While a different heterocyclic system, the principle of combining two three-atom fragments could be conceptually applied to the synthesis of the 1,3-oxazinone ring. A rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates has been shown to produce bicyclic nitroso acetals, highlighting another advanced cyclization strategy. nih.gov

Multi-Component Reactions and One-Pot Preparations

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and their application to the synthesis of 1,3-oxazinone derivatives is an active area of research. While a specific MCR for 2-(2-aminoethenyl)-6H-1,3-oxazin-6-one is not prominent in the literature, the principles of MCRs can be applied. For example, the Ugi multicomponent reaction is a well-established method for generating molecular diversity and has been used to create complex amide derivatives. researchgate.net A strategically designed Ugi reaction could potentially bring together the necessary fragments to form a precursor that can be cyclized to the desired oxazinone.

One-pot preparations that combine several synthetic steps without the isolation of intermediates can also be envisioned. A hypothetical one-pot synthesis could involve the initial formation of a β-cyanoketone, which is a known precursor for 6H-1,2-oxazin-6-ones, followed by in-situ modification and cyclization to the 1,3-oxazinone isomer. nih.gov

Regioselective and Stereoselective Synthetic Approaches

Achieving the correct regiochemistry is critical when constructing the 1,3-oxazinone ring. The choice of reagents and reaction conditions dictates the outcome of the cyclization. For instance, in the synthesis of related 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, regioselectivity is achieved through reagent-based cyclization of a thiosemicarbazide (B42300) intermediate. wikipedia.org The use of different cyclizing agents (EDC·HCl or p-TsCl) directs the reaction to form either the oxadiazole or thiadiazole ring, respectively. wikipedia.org This highlights the importance of the cyclizing agent in controlling the regiochemical outcome.

Stereoselectivity becomes important when chiral centers are present in the target molecule. For the synthesis of enamines, which are structurally related to the aminoethenyl side chain, proline-catalyzed reactions can proceed through chiral enamine intermediates, allowing for good stereoselectivity. wikipedia.org While the target molecule as named does not possess a chiral center in the ring, derivatives or precursors might. Stereoselective methods for the synthesis of β-hydroxy enamines, for example, involve the asymmetric addition of functionalized vinylzinc intermediates to aldehydes, catalyzed by an enantioenriched amino alcohol. acs.org

Functionalization and Derivatization of the Aminoethenyl Side Chain

The introduction of the 2-(2-aminoethenyl) side chain can be approached in two primary ways: either by starting with a precursor that already contains this functionality or by attaching it to a pre-formed 6H-1,3-oxazin-6-one core.

Olefination and Amination Reactions on Precursor Structures

A plausible strategy involves the olefination of a 2-formyl- or 2-keto-6H-1,3-oxazin-6-one precursor. A Wittig reaction or a Horner-Wadsworth-Emmons reaction could be employed to introduce the ethenyl group. Subsequent amination of the vinyl group would then yield the target structure.

Direct amination of a vinyl group on a pre-existing 2-vinyl-6H-1,3-oxazin-6-one could also be considered. Palladium-catalyzed vinyl C-H amination has been demonstrated for N-(quinolin-8-yl)acrylamides using di-t-butyldiaziridinone as the aminating agent. rsc.org This reaction proceeds via a vinyl C-H activation mechanism. rsc.org Another approach could involve the use of vinyl azides as precursors, which can be transformed into various nitrogen-containing heterocycles. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One

Reactivity of the 6H-1,3-Oxazinone Ring System

The 6H-1,3-oxazin-6-one ring is an electron-deficient heterocycle, rendering it susceptible to a variety of reactions, including nucleophilic attack and ring-opening processes. Its reactivity is analogous to that of other related heterocycles such as pyrimidones and oxazinones.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Due to the electron-withdrawing nature of the ring nitrogen and the carbonyl group, the 6H-1,3-oxazin-6-one ring is generally deactivated towards electrophilic aromatic substitution. openochem.org However, under forcing conditions or with highly reactive electrophiles, substitution might occur, although such reactions are not commonly reported for this specific system.

Nucleophilic Substitution: The oxazinone ring is more prone to nucleophilic attack. While direct nucleophilic substitution on the heterocyclic ring is not the most common pathway, reactions can occur at positions activated by the ring heteroatoms. For instance, if a suitable leaving group were present on the ring, nucleophilic displacement could be envisaged. More commonly, nucleophilic attack leads to ring-opening reactions.

Ring-Opening and Rearrangement Processes

The strained and electrophilic nature of the 6H-1,3-oxazin-6-one ring makes it susceptible to cleavage by various nucleophiles. This reactivity is a key feature of this heterocyclic system.

Ring-Opening with Nucleophiles: Strong nucleophiles such as amines and thiols can readily attack the carbonyl group or other electrophilic centers in the ring, leading to its opening. researchgate.netuni-bremen.de For instance, reaction with guanidine (B92328) in the presence of a base can lead to the transformation of the oxazinone ring into a 1,3,5-triazine (B166579) derivative. researchgate.net The reaction with primary and secondary amines can also lead to ring opening and subsequent rearrangement to form different heterocyclic systems. rsc.org

| Nucleophile | Product Type | Conditions | Reference |

| Guanidine | 1,3,5-Triazine derivatives | Methanol, Sodium Methoxide | researchgate.net |

| Amines | Ring-opened amides, Rearranged heterocycles | Varies | rsc.org |

| Thiols | Ring-opened thioesters | Varies | researchgate.netuni-bremen.de |

Rearrangement Reactions: Substituted 6H-1,3-oxazin-6-ones can undergo various rearrangement reactions, often triggered by thermal or acidic conditions. beilstein-archives.org These rearrangements can lead to the formation of more stable isomeric structures or entirely new heterocyclic scaffolds. For example, some quinolinone derivatives, which share structural similarities, have been observed to undergo unprecedented molecular rearrangements in the presence of isocyanic acid. beilstein-archives.org

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The diene-like character of the 6H-1,3-oxazin-6-one ring suggests its potential participation in cycloaddition reactions.

Diels-Alder Reactions: The endocyclic double bonds of the oxazinone ring can potentially act as a diene in [4+2] cycloaddition reactions with dienophiles. libretexts.orgorganic-chemistry.org This would provide a route to complex bicyclic and polycyclic systems. The feasibility and stereochemical outcome of such reactions would be influenced by the substituents on both the oxazinone ring and the dienophile. youtube.com Lewis acid catalysis can often promote Diels-Alder reactions involving heterocyclic dienes. libretexts.org

1,3-Dipolar Cycloadditions: The 6H-1,3-oxazin-6-one system can also act as a dipolarophile in reactions with 1,3-dipoles. wikipedia.orgwikipedia.orgscispace.com For example, reactions with nitrones or azomethine ylides could lead to the formation of novel fused heterocyclic systems. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.govacs.org

Chemical Transformations Involving the 2-(2-Aminoethenyl) Moiety

The 2-(2-aminoethenyl) side chain, also known as an enamine, is an electron-rich functionality and therefore exhibits nucleophilic character. This part of the molecule is expected to readily react with a variety of electrophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Reactivity of the Exocyclic Alkene: Addition Reactions

The carbon-carbon double bond in the aminoethenyl group is activated by the electron-donating amino group, making it susceptible to electrophilic addition and conjugate addition reactions.

Electrophilic Addition: The π-electrons of the enamine double bond can attack electrophiles. masterorganicchemistry.com However, due to the strong nucleophilicity of the nitrogen atom, reactions with electrophiles might also occur there first, leading to an iminium salt, which can then undergo further reactions.

Michael Addition (Conjugate Addition): Enamines are excellent Michael donors and can undergo conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org This reaction would involve the addition of the β-carbon of the enamine to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt. masterorganicchemistry.comlibretexts.org

| Michael Acceptor | Product Type | Reference |

| α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound (after hydrolysis) | masterorganicchemistry.comlibretexts.org |

| α,β-Unsaturated Ester | 1,5-Dicarbonyl Compound (after hydrolysis) | libretexts.org |

| Nitroalkene | γ-Nitrocarbonyl Compound (after hydrolysis) | wikipedia.org |

Tautomeric Equilibria and Isomerization Processes

Investigation of Conformational Isomers and Rotational Barriers:There is a lack of research on the possible conformational isomers arising from rotation around the single bonds, including the rotational barriers associated with the aminoethenyl substituent.

Without dedicated theoretical or experimental studies on 2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one, any attempt to present detailed research findings, data tables, or in-depth analysis of its chemical behavior would be speculative. Further research is necessary to characterize the specific properties of this compound.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to establish its constitution, connectivity, and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon-¹³C signals and for determining the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the vinyl protons of the aminoethenyl group, as well as between protons on the oxazine (B8389632) ring, if any are present and coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the vinyl group and the oxazine ring based on the chemical shifts of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry (E/Z configuration) of the aminoethenyl double bond by observing NOE cross-peaks between the vinyl protons and the amine protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H of NH₂ | 5.0 - 7.0 (broad) | - | Vinyl C's, C2 |

| Vinyl H (α to N) | 4.5 - 5.5 | 90 - 110 | Vinyl C (β to N), C2 |

| Vinyl H (β to N) | 6.0 - 7.5 | 120 - 140 | Vinyl C (α to N), C2 |

| H4 (Oxazine Ring) | 5.5 - 6.5 | 95 - 115 | C2, C5, C6 |

| H5 (Oxazine Ring) | 6.5 - 7.5 | 130 - 150 | C4, C6 |

| C2 (Oxazine Ring) | - | 155 - 165 | - |

| C6 (Oxazine Ring, C=O) | - | 160 - 170 | - |

Dynamic NMR for Fluxional Processes and Exchange Phenomena

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate conformational changes or chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be used to study the rotational barrier around the C2-C(ethenyl) single bond and the N-C(ethenyl) bond. Additionally, proton exchange of the amino group with the solvent or other exchangeable protons could be monitored. spectrabase.com

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, offering precise coordinates of each atom in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray analysis of a suitable single crystal of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles. ntu.edu.tw This data confirms the planar or non-planar nature of the oxazine ring and the stereochemistry of the substituents.

Below is a table of hypothetical, representative bond lengths and angles based on known values for similar structures. ntu.edu.twnih.gov

| Parameter | Hypothetical Value |

| Bond Lengths (Å) | |

| C2=N3 | 1.28 - 1.32 |

| N3-C4 | 1.35 - 1.39 |

| C4=C5 | 1.33 - 1.36 |

| C5-C6 | 1.42 - 1.46 |

| C6=O (carbonyl) | 1.20 - 1.24 |

| O1-C2 | 1.34 - 1.38 |

| O1-C6 | 1.38 - 1.42 |

| C2-C(ethenyl) | 1.45 - 1.49 |

| C=C (ethenyl) | 1.33 - 1.37 |

| C-N (amino) | 1.34 - 1.38 |

| **Bond Angles (°) ** | |

| O1-C2-N3 | 118 - 122 |

| C2-N3-C4 | 120 - 124 |

| N3-C4-C5 | 118 - 122 |

| C4-C5-C6 | 117 - 121 |

| C5-C6-O1 | 116 - 120 |

| C2-O1-C6 | 121 - 125 |

| Dihedral Angles (°) | |

| C5-C4-N3-C2 | 0 - 10 |

| C2-C(ethenyl)-C=C | 170 - 180 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), the ring oxygen (O1), and the ring nitrogen (N3) can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks, significantly influencing the physical properties of the solid. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3400 - 3200 (two bands) |

| C-H (Vinyl) | Stretching | 3100 - 3000 |

| C=O (Carbonyl, Oxazinone) | Stretching | 1720 - 1700 |

| C=N (Imino, Oxazine Ring) | Stretching | 1660 - 1640 |

| C=C (Vinyl & Oxazine Ring) | Stretching | 1650 - 1600 |

| N-H (Amino) | Bending (Scissoring) | 1640 - 1560 |

| C-O-C (Ether, Oxazine Ring) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Ether, Oxazine Ring) | Symmetric Stretching | 1075 - 1020 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of novel chemical entities. In the characterization of this compound, HRMS provides two critical pieces of information: the precise mass of the molecular ion, which confirms its elemental composition, and the fragmentation pattern, which offers a detailed roadmap of the molecule's structure.

Molecular Formula Confirmation

The primary application of HRMS in this context is the verification of the molecular formula of this compound, which is C₆H₆N₂O₂. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For instance, the theoretical exact mass of the protonated molecule [M+H]⁺ of this compound is calculated to be 139.0499. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the proposed molecular formula.

Table 1: Theoretical and Expected HRMS Data for [C₆H₆N₂O₂ + H]⁺

| Parameter | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Theoretical Exact Mass (M) | 138.0429 |

| Theoretical m/z of [M+H]⁺ | 139.0499 |

| Expected Experimental m/z | ~139.0499 ± 5 ppm |

This table is interactive. Users can sort and filter the data.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, involve the isolation and fragmentation of the precursor molecular ion (e.g., m/z 139.0499). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum. The fragmentation pathway is deduced by identifying these product ions and proposing plausible neutral losses and structural rearrangements. This process is crucial for confirming the connectivity of atoms within the molecule.

While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related heterocyclic systems, such as oxazines and other nitrogen-containing heterocycles. researchgate.netnist.gov The fragmentation process is typically initiated after ionization, and cleavages occur at the weakest bonds or through stable neutral losses. researchgate.net

A likely fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavages around the 1,3-oxazin-6-one ring and the aminoethenyl side chain. Common fragmentation mechanisms for similar structures include the loss of small, stable neutral molecules like carbon monoxide (CO), ketene (B1206846) (H₂C=C=O), or isocyanic acid (HNCO). nist.govresearchgate.net

Proposed Fragmentation of [C₆H₆N₂O₂ + H]⁺:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactones is the expulsion of a CO molecule. This would lead to the formation of a five-membered ring fragment ion.

Cleavage of the Ethenyl Linkage: The C-C single bond between the oxazinone ring and the ethenyl side chain could cleave, leading to the formation of ions corresponding to the protonated ring system or the aminoethenyl group.

Ring-Opening and Subsequent Fragmentations: The 1,3-oxazin-6-one ring could undergo retro-Diels-Alder (rDA) type cleavage or other ring-opening mechanisms, followed by a series of further fragmentations to produce smaller, stable ions.

Table 2: Plausible HRMS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Proposed Fragment Ion | Molecular Formula of Fragment | Theoretical m/z of Fragment | Proposed Neutral Loss |

| [M+H - CO]⁺ | C₅H₆N₂O⁺ | 111.0502 | CO |

| [M+H - H₂N-CH=CH]⁺ | C₄H₂O₂⁺ | 98.0050 | C₂H₄N |

| [C₄H₃NO₂]⁺ (Oxazinone ring) | C₄H₃NO₂⁺ | 98.0186 | C₂H₃N |

| [H₂N-CH=CH₂]⁺ | C₂H₆N⁺ | 44.0495 | C₄H₂O₂ |

This table is interactive. Users can sort and filter the data based on different parameters.

The analysis of these characteristic fragment ions and their precise masses allows for the systematic reconstruction of the original molecule's structure, confirming the presence of the 6H-1,3-oxazin-6-one core and the 2-(2-aminoethenyl) substituent.

Theoretical and Computational Studies of 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

No data available.

Electrostatic Potential Surfaces and Charge Distribution

No data available.

Computational Modeling of Reaction Mechanisms and Transition States

Prediction of Activation Energies and Reaction Pathways

No data available.

Elucidation of Selectivity in Complex Reactions

No data available.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

No data available.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The comprehensive analysis of a novel compound like 2-(2-aminoethenyl)-6H-1,3-oxazin-6-one would involve a synergistic approach, combining computational predictions with experimental spectroscopic measurements. This dual strategy is crucial for the unambiguous structural elucidation and understanding of the molecule's electronic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for predicting the spectroscopic properties of organic molecules due to its balance of accuracy and computational cost. rsc.org For a compound such as this compound, a typical computational study would commence with the optimization of the molecule's ground state geometry. This is often achieved using a functional like B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. rsc.org

Once the optimized geometry is obtained, the following spectroscopic parameters would be calculated:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide valuable insights into the electronic environment of each nucleus. To enhance accuracy, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). rsc.org The predicted chemical shifts are then compared with experimentally obtained NMR spectra for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides a set of vibrational modes, which can be assigned to specific functional groups within the molecule, such as C=O, C=C, C-N, and N-H stretching and bending vibrations. A comparison with an experimental Fourier Transform Infrared (FT-IR) spectrum allows for the validation of the calculated frequencies and aids in the interpretation of the experimental data.

UV-Visible Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. These theoretical predictions are then compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions.

The validation of computational predictions against experimental data is a critical step. Experimental spectra are recorded using standard spectroscopic techniques: FT-IR for vibrational modes, high-resolution NMR for chemical shifts, and UV-Vis spectrophotometry for electronic transitions.

A close agreement between the calculated and experimental data provides strong evidence for the correct structural assignment of the synthesized compound. Discrepancies between the theoretical and experimental values can often be rationalized by considering factors such as intermolecular interactions in the solid state or specific solvent effects not fully captured by the computational model.

The following tables are representative of how the predicted and experimental spectroscopic data for this compound would be presented.

Table 1: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | - | - | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available | Data not available |

| C6 | - | - | Data not available | Data not available |

| C7 | Data not available | Data not available | Data not available | Data not available |

| C8 | Data not available | Data not available | Data not available | Data not available |

| N1 | - | - | - | - |

| N3 | Data not available | Data not available | - | - |

| O1 | - | - | - | - |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | Data not available | Data not available | Amino group stretching |

| ν(C=O) | Data not available | Data not available | Carbonyl stretching |

| ν(C=C) | Data not available | Data not available | Ethenyl stretching |

| ν(C-O-C) | Data not available | Data not available | Oxazine (B8389632) ring stretching |

Table 3: Comparison of Theoretical and Experimental UV-Vis Spectral Data

| Transition | Theoretical λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| π → π* | Data not available | Data not available | Data not available |

Synthesis and Academic Investigation of Derivatives and Analogues of 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One

Modification of the Oxazinone Ring System

Alterations to the 6H-1,3-oxazin-6-one heterocycle are a primary strategy for tuning the electronic properties and steric profile of the parent compound. Key approaches include the direct introduction of substituents at various ring positions and the fusion of the oxazinone core with other heterocyclic systems.

Introduction of Substituents at Different Ring Positions and Their Electronic Effects

The introduction of substituents onto the 1,3-oxazin-6-one ring can profoundly influence its reactivity and electronic characteristics. The effect of a substituent is primarily governed by a combination of inductive and resonance effects. lasalle.eduwikipedia.org Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi-electrons between the substituent and the ring system. lasalle.edu

Groups that donate electron density to the ring are known as activating groups, making the ring more nucleophilic and generally more reactive towards electrophiles. wikipedia.orglumenlearning.com Conversely, electron-withdrawing groups deactivate the ring by decreasing its electron density, making it less reactive in electrophilic substitution reactions. lumenlearning.comopenstax.org

In the context of the 6H-1,3-oxazin-6-one skeleton, synthetic strategies have been developed to introduce a variety of functional groups. For instance, a hydroxyl group can be installed at the C5 position, which can then serve as a handle for further functionalization. rsc.org Through a triflation step followed by palladium-catalyzed cross-coupling reactions, this hydroxyl group can be replaced with a wide array of substituents, including aryl, pyridyl, alkenyl, alkynyl, and cyano groups. rsc.org The electronic nature of these substituents can dramatically alter the electron distribution within the oxazinone ring.

| Ring Position | Substituent Example | Expected Electronic Effect | Rationale | Citation |

|---|---|---|---|---|

| C2 | -CH=CH-NH₂ (Parent) | Conjugated System | The vinylamine (B613835) group is part of an extended π-system conjugated with the oxazinone ring. | |

| C4 | -OH | Electron-Donating (Resonance) | The lone pairs on the oxygen atom can be delocalized into the ring system, increasing electron density. | researchgate.net |

| C5 | -OH | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Oxygen is electronegative (inductive withdrawal), but its lone pairs can donate into the π-system. The resonance effect often dominates in directing electrophilic attack. | openstax.orgrsc.org |

| C5 | -Aryl (e.g., Phenyl) | Variable (Inductive/Resonance) | Can be weakly activating or deactivating depending on the substitution on the aryl ring itself. Introduced via Pd-catalyzed cross-coupling. | rsc.org |

| C5 | -CN (Cyano) | Strongly Electron-Withdrawing | The cyano group withdraws electron density through both strong inductive and resonance effects. | rsc.org |

Ring Annulation and Fusion with Other Heterocycles

Ring annulation, the process of fusing a new ring onto an existing molecular framework, provides a powerful method for creating complex, polycyclic systems derived from the 1,3-oxazin-6-one core. scripps.eduwikipedia.org This structural modification can lead to novel compounds with significantly different chemical and physical properties. Research has demonstrated the feasibility of fusing the oxazinone ring with various other heterocycles.

Microwave-assisted solid-phase synthesis has been successfully employed to generate libraries of heteroannulated 1,3-oxazin-6-ones. acs.orgnih.gov This approach has been used to prepare bicyclic and tricyclic systems, including thieno[2,3-d]-1,3-oxazinones, pyrrolo[2,3-d]-1,3-oxazin-4-ones, and pyrazolo[3,4-d] rsc.orgresearchgate.netoxazin-4-ones. acs.org These fused systems are of significant interest due to their diverse pharmacological potential.

Furthermore, specific chemical transformations can be used to convert the oxazinone ring into different heterocyclic structures. For example, 5-hydroxy-6H-1,3-oxazin-6-ones can undergo a copper-catalyzed transannulation reaction with azirine derivatives to yield pyridine-2,3(1H,4H)-diones. rsc.org Another approach involves the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328), which leads to a recyclization event, forming 1,3,5-triazine (B166579) derivatives. researchgate.net

| Starting Oxazinone Derivative | Reaction Partner/Condition | Resulting Fused/Annulated System | Citation |

|---|---|---|---|

| ortho-Amino-substituted heterocycle | Acylation and ring closure | Thieno[2,3-d]-1,3-oxazinone | acs.org |

| ortho-Amino-substituted heterocycle | Acylation and ring closure | Pyrrolo[2,3-d]-1,3-oxazinone | acs.org |

| ortho-Amino-substituted heterocycle | Acylation and ring closure | Pyrazolo[3,4-d] rsc.orgresearchgate.netoxazinone | acs.org |

| 5-Hydroxy-6H-1,3-oxazin-6-one | Copper-catalyzed reaction with 3-tolyl-2H-azirine | Pyridine-2,3(1H,4H)-dione | rsc.org |

| 4-Hydroxy-6H-1,3-oxazin-6-one | Guanidine and sodium methoxide | 1,3,5-Triazine derivative | researchgate.net |

| Cyclic Nitronates (Dihydro-1,2-oxazine N-oxides) | Rh(II)-catalyzed [3+3] annulation with vinyl diazoacetates | rsc.orgacs.orgOxazino[2,3-b] rsc.orgacs.orgoxazine (B8389632) | mdpi.com |

Structural Diversification of the 2-(2-Aminoethenyl) Side Chain

The 2-(2-aminoethenyl) side chain is a defining feature of the molecule, offering key sites for structural modification. Changes to the alkene bridge or the terminal amino group can influence the molecule's conjugation, basicity, and hydrogen-bonding capabilities.

Modifications of the Terminal Amino Group

The terminal amino group is a reactive handle amenable to a wide range of chemical transformations. Derivatization of this primary amine can be used to introduce a variety of functional groups, altering properties such as polarity, lipophilicity, and hydrogen bonding potential. Standard organic reactions for amine derivatization are applicable. sigmaaldrich.com

For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Reaction with isocyanates or isothiocyanates would produce ureas and thioureas, respectively. Reductive amination with aldehydes or ketones could furnish secondary or tertiary amines. These modifications are fundamental in medicinal chemistry for probing interactions with biological targets. The AccQ•Tag derivatization method, which targets primary and secondary amines, illustrates a high-efficiency reaction that converts the amine into a stable urea (B33335) derivative, a process that could be adapted for creating analogues. researchgate.net

| Modification Site | Reaction Type | Reagent Example | Resulting Functional Group | Citation |

|---|---|---|---|---|

| Terminal Amino Group | Acylation | Acetyl Chloride | Acetamide | sapub.org |

| Terminal Amino Group | Sulfonylation | Tosyl Chloride | Sulfonamide | |

| Terminal Amino Group | Urea Formation | Phenyl Isocyanate | N-phenyl urea | sapub.org |

| Terminal Amino Group | Alkylation | Methyl Iodide | Secondary/Tertiary Amine | |

| Terminal Amino Group | Derivatization | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Fluorescent urea derivative | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic routes allows for the preparation of enantiomerically pure 1,3-oxazin-6-one derivatives. Access to single enantiomers is critical, as different stereoisomers of a molecule often exhibit distinct biological activities. Methodologies for achieving stereoselectivity typically involve either the use of a chiral starting material (chiral pool synthesis) or the application of a chiral catalyst or auxiliary.

One powerful strategy involves the enantioselective lithiation of a Boc-protected 1,3-oxazinane (B78680) precursor, mediated by a chiral ligand such as (-)-sparteine. nih.gov This approach enables the regio- and enantiodivergent functionalization of the ring, leading to highly enantio-enriched β-amino acid precursors. nih.gov The choice of the sparteine (B1682161) enantiomer can dictate whether the (R) or (S) configuration is obtained.

Another established method is to begin the synthesis from readily available chiral starting materials, such as carbohydrates. Chiral 1,3-oxazinan-2-ones have been synthesized from optically pure 3-hydroxy-γ-butyrolactone, a carbohydrate derivative. acs.org Additionally, complex chiral structures, such as helical 1,3-oxazines, have been prepared by attaching the oxazine unit to inherently chiral backbones like binaphthyl or helicene frameworks, with the diastereomers often being separable by chromatography. nih.govresearchgate.net

Asymmetric Synthetic Strategies and Chiral Auxiliaries

The asymmetric synthesis of complex molecules, aiming to produce a single enantiomer, is a cornerstone of modern organic chemistry. A primary strategy in this endeavor is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is valued for its reliability and versatility, making it a frequent choice in the development of enantiomerically pure compounds. wikipedia.org

Chiral auxiliaries function by creating a chiral environment that biases the approach of reagents to one face of the molecule over the other, resulting in the formation of one diastereomer in excess. The separation of these diastereomers, which have different physical properties, is typically more straightforward than the separation of enantiomers. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. nih.gov

A variety of chiral auxiliaries have been developed, many of which are derived from readily available and inexpensive natural sources like amino acids or terpenes. researchgate.net Common examples include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org The selection of an appropriate auxiliary is critical and depends on the specific reaction being performed. For instance, in the context of synthesizing chiral building blocks, camphor-derived auxiliaries have been effectively used in diastereoselective alkylation and Diels-Alder reactions. researchgate.net

While direct examples for the target compound are not prevalent, the synthesis of related saturated systems like Boc-1,3-oxazinanes has been achieved with high enantioselectivity through methods such as sparteine-mediated enantioselective lithiation. nih.gov This approach demonstrates how a chiral ligand can control the stereochemical outcome in the functionalization of the oxazinane ring.

Table 1: Common Chiral Auxiliaries and Their Applications This table is generated based on general principles of asymmetric synthesis and may not directly apply to the synthesis of 2-(2-Aminoethenyl)-6H-1,3-oxazin-6-one.

| Chiral Auxiliary | Typical Application(s) | Recoverable |

| Evans' Oxazolidinones | Aldol additions, Alkylations | Yes |

| Oppolzer's Camphorsultam | Michael additions, Alkylations | Yes |

| Pseudoephedrine | Alkylations | Yes |

| (–)-Sparteine (as a ligand) | Asymmetric deprotonation | Yes |

Applications in Advanced Organic Synthesis and Methodological Development Utilizing 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One

Utilization as a Versatile Synthon and Building Block in Complex Molecule Synthesis

The title compound theoretically serves as a versatile synthon due to the orthogonal reactivity of its constituent parts. The 1,3-oxazin-6-one ring is a masked β-keto amide equivalent and can participate in reactions with nucleophiles, while the aminoethenyl group, a vinylogous amide, can act as a nucleophile or engage in cycloaddition reactions.

The inherent reactivity of the 2-(2-aminoethenyl)-6H-1,3-oxazin-6-one scaffold makes it an ideal theoretical precursor for the synthesis of diverse fused heterocyclic systems. The general reactivity of 1,3-oxazin-6-ones as effective synthons is known, and they are used to prepare a variety of heterocyclic and acyclic systems. researchgate.net The aminoethenyl substituent would be expected to participate in intramolecular cyclization or cycloaddition reactions, leading to novel polycyclic structures.

For instance, intramolecular [4+2] cycloaddition (Diels-Alder) reactions could be envisioned where the aminoethenyl moiety acts as a diene, reacting with a dienophile. Conversely, the electron-deficient double bond within the oxazinone ring could act as a dienophile. Such pathways would provide rapid access to complex, fused nitrogen- and oxygen-containing ring systems, which are prevalent in natural products and pharmacologically active molecules. beilstein-journals.org

Table 1: Theoretical Reactions for Fused System Synthesis

| Reaction Type | Reactant(s) | Potential Product Scaffold |

| Intramolecular Diels-Alder | Heat or Lewis Acid | Fused Pyridinone or Piperidine Systems |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Tetrahydro-β-carboline-like Fused Systems |

| [3+2] Cycloaddition | Azides, Nitrones | Fused Triazole or Isoxazolidine Rings |

The this compound structure is a prime candidate for generating various nitrogen-containing scaffolds, which are of high interest in medicinal chemistry. nih.gov The vinylogous amine portion can be expected to react as a nucleophile, while the oxazinone ring can undergo ring-opening or rearrangement reactions. For example, reaction with binucleophiles could lead to the formation of pyrimidines, pyridines, or other diazine derivatives, leveraging the oxazinone as a 1,3-dielectrophile equivalent after initial nucleophilic attack.

Participation in Chemo-, Regio-, and Stereoselective Transformations

The multifunctionality of the title compound presents both challenges and opportunities for selective transformations. Achieving chemo-, regio-, and stereoselectivity would be crucial for its utility in sophisticated synthetic sequences.

Cascade reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. rsc.org The structure of this compound is theoretically well-suited to initiate or participate in such sequences. For example, a Michael addition of a nucleophile to the C5 position of the oxazinone ring could trigger an intramolecular cyclization involving the aminoethenyl side chain, leading to a complex polycyclic product in one pot. Such tandem processes are valued for their atom economy and for rapidly building molecular complexity. nih.gov A fundamental radical cascade reaction has been reported for the synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones from 2-acyloxyazirines, highlighting the accessibility of the core ring structure through cascade processes. rsc.org

Table 2: Hypothetical Cascade Reactions

| Initiating Step | Subsequent Steps | Resulting Scaffold |

| Michael Addition at C5 | Intramolecular Mannich-type reaction | Fused Piperidinone |

| Nucleophilic attack on C6 | Ring opening, Recyclization | Substituted Pyridone |

| Diels-Alder on side chain | Aromatization/Rearrangement | Fused Aromatic Heterocycle |

The development of new synthetic methods is a cornerstone of organic chemistry. The unique electronic and steric properties of this compound could be exploited to develop novel reaction methodologies. For instance, its use in multicomponent reactions (MCRs) could provide a rapid route to libraries of complex molecules. An efficient one-pot multicomponent synthesis of 2-amino-4H-1,3-oxazines has been demonstrated using aldehydes, bromovinyls, and urea (B33335), showcasing the utility of related scaffolds in MCRs. jocpr.com The title compound could theoretically be used as a component in Ugi or Passerini-type reactions, or in novel metal-catalyzed cross-coupling cascades.

Emerging Research Directions and Future Academic Perspectives for 2 2 Aminoethenyl 6h 1,3 Oxazin 6 One Chemistry

Interdisciplinary Research at the Interface of Organic Chemistry, Theoretical Chemistry, and Advanced Materials Science

Without a foundation of existing academic research, any attempt to generate content for these specific sections would be purely speculative and would not meet the required standards of scientific accuracy and authority. The instructions to focus solely on the requested topics and to include detailed research findings cannot be fulfilled due to the absence of such findings in the public domain.

Therefore, it is not possible to generate the English-language article focusing on the "" as outlined. The creation of a professional and authoritative article necessitates a basis in peer-reviewed scientific literature, which, in this case, appears to be non-existent for the specified compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.